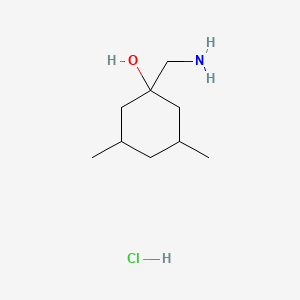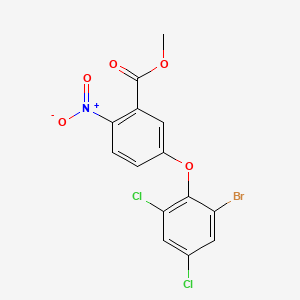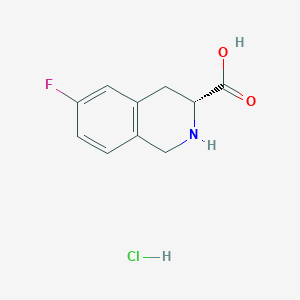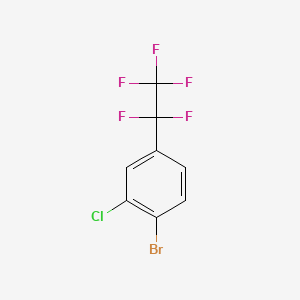
1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride is an organic compound with the molecular formula C8H17NO·HCl. It is a derivative of cyclohexanol, featuring an aminomethyl group and two methyl groups attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride typically involves the reaction of 3,5-dimethylcyclohexanone with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used.
Purification: The product is purified through crystallization or recrystallization techniques to achieve high purity.
化学反応の分析
Types of Reactions: 1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Reactions are often carried out in polar solvents like water, ethanol, or methanol.
Major Products Formed:
Oxidation: Formation of 3,5-dimethylcyclohexanone or 3,5-dimethylcyclohexanoic acid.
Reduction: Formation of various amines or alcohols depending on the reducing agent used.
Substitution: Formation of substituted cyclohexanol derivatives.
科学的研究の応用
1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
作用機序
The mechanism of action of 1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes or receptors, altering their activity and leading to physiological responses.
類似化合物との比較
Gabapentin: A structurally related compound used in the treatment of epilepsy and neuropathic pain.
1-Aminomethyl-1-cyclohexanol: Another similar compound with applications in organic synthesis and medicinal chemistry.
Uniqueness: 1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H20ClNO |
|---|---|
分子量 |
193.71 g/mol |
IUPAC名 |
1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-7-3-8(2)5-9(11,4-7)6-10;/h7-8,11H,3-6,10H2,1-2H3;1H |
InChIキー |
URWFHHMTPFAZFZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(CN)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate](/img/structure/B13466534.png)



![2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13466563.png)
![2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466569.png)
![Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)
![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)

![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)

